molecular formula C5H10N4O2 B13831184 N-(4-nitropiperazin-1-yl)methanimine CAS No. 42499-44-5

N-(4-nitropiperazin-1-yl)methanimine

Cat. No.: B13831184
CAS No.: 42499-44-5
M. Wt: 158.16 g/mol
InChI Key: NRAUHHSMXPIDRT-UHFFFAOYSA-N
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Description

N-(4-Nitropiperazin-1-yl)methanimine is an imine (Schiff base) compound characterized by a piperazine ring substituted with a nitro group at the 4-position and a methanimine (-CH=N-) group. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical research. Imines like this are typically synthesized via condensation reactions between amines and aldehydes/ketones under acidic or microwave-assisted conditions . The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

CAS No.

42499-44-5

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

N-(4-nitropiperazin-1-yl)methanimine

InChI

InChI=1S/C5H10N4O2/c1-6-7-2-4-8(5-3-7)9(10)11/h1-5H2

InChI Key

NRAUHHSMXPIDRT-UHFFFAOYSA-N

Canonical SMILES

C=NN1CCN(CC1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitropiperazin-1-yl)methanimine typically involves the reaction of piperazine with nitroalkanes under controlled conditionsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitropiperazin-1-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-nitropiperazin-1-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitropiperazin-1-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Electronic Features

Crystallographic and Packing Behavior

  • This compound : Likely adopts a twisted conformation due to steric hindrance between the nitro group and methanimine, similar to (E)-1-(4-halophenyl)-N-aryl methanimines, which exhibit dihedral angles of ~56° between aromatic planes .
  • Adamantyl Derivatives : The rigid adamantyl group in (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine enforces planar imine geometry, confirmed via X-ray crystallography (bond length: C=N ~1.28 Å) .
  • Piperazine-Based Imines : Weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions dominate packing, forming infinite chains and π-stacked layers .

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